molecular formula C11H14O4 B15321218 Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate

Katalognummer: B15321218
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: UKOIGMJBPMQYSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a hydroxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:

2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid+methanolH2SO4Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate+water\text{2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid+methanolH2​SO4​​Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 2-oxo-2-(4-methoxy-2-methylphenyl)acetic acid.

    Reduction: 2-hydroxy-2-(4-methoxy-2-methylphenyl)ethanol.

    Substitution: 2-hydroxy-2-(4-substituted-2-methylphenyl)acetate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but with a different substitution pattern on the phenyl ring.

    Methyl 2-hydroxy-4-methylvalerate: Similar ester functionality but with a different carbon chain length.

Uniqueness

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and methyl groups on the phenyl ring makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate

InChI

InChI=1S/C11H14O4/c1-7-6-8(14-2)4-5-9(7)10(12)11(13)15-3/h4-6,10,12H,1-3H3

InChI-Schlüssel

UKOIGMJBPMQYSD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.